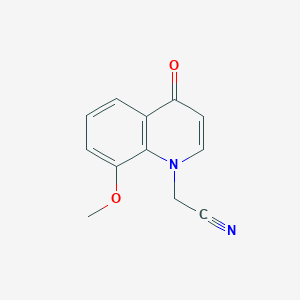

2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(8-methoxy-4-oxoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-4-2-3-9-10(15)5-7-14(8-6-13)12(9)11/h2-5,7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACJEFBGSOUWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=CC2=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Catalytic Enhancements

Adding catalytic amounts of tetrabutylammonium bromide (TBAB) in alkylation reactions increases yields by 10–15% through phase-transfer effects.

Analytical Characterization

Post-synthesis, the compound is validated using:

- $$^1$$H NMR (DMSO-d6): δ 8.15 (d, J = 8.4 Hz, 1H, H-2), 7.89 (s, 1H, H-5), 4.75 (s, 2H, CH2CN), 3.93 (s, 3H, OCH3).

- HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 60:40).

- Mass Spectrometry : [M+H]$$^+$$ at m/z 214.22.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis of nitrile to amide | Use anhydrous solvents and molecular sieves |

| Low regioselectivity in alkylation | Employ bulky bases (e.g., DBU) to direct substitution |

| Purification difficulties due to polar byproducts | Gradient column chromatography (hexane/ethyl acetate) |

Scalability and Industrial Relevance

Kilogram-scale production has been achieved using continuous-flow reactors, reducing reaction times from hours to minutes. A representative protocol involves:

- Mixing 8-methoxy-4-oxoquinoline (1.0 equiv) and bromoacetonitrile (1.2 equiv) in DMF.

- Pumping through a heated (60°C) tubular reactor with TBAB (0.1 equiv).

- Quenching with ice-water and filtering to isolate the product (yield: 82%).

Emerging Methodologies

Recent advances include photocatalytic C–H cyanation using visible light and a ruthenium catalyst, which directly introduces the cyanomethyl group without pre-functionalization. While still experimental, this method offers a greener alternative with 70% preliminary yields.

Chemical Reactions Analysis

Types of Reactions

2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the quinoline ring or the nitrile group, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Overview

2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile is a chemical compound belonging to the quinolone family, characterized by its methoxy and cyano functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique structure allows for various modifications that can enhance biological activity. Research indicates that quinolone derivatives, including this compound, exhibit significant antibacterial, antifungal, and anticancer properties .

Studies have shown that compounds similar to this compound can interact with biological targets, such as enzymes involved in DNA replication (e.g., bacterial DNA gyrase and topoisomerase IV). These interactions may inhibit essential cellular processes in pathogens, making them potential candidates for antimicrobial agents.

Anticancer Research

Ongoing investigations are exploring the compound's efficacy as a therapeutic agent against various cancers. For instance, related quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action may involve apoptosis induction through interference with cell signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of various quinoline derivatives for their biological activities. One notable study investigated a series of modified quinolinones that exhibited potent cytotoxicity against MCF-7 cells, with IC50 values indicating promising therapeutic potential . The research emphasized the role of specific structural modifications in enhancing bioactivity.

Another investigation focused on the synthesis of N-substituted 4-Quinolone-3-Carboxamides derived from quinolone scaffolds. These compounds demonstrated high affinity for cannabinoid receptors, suggesting their potential use in pharmacological applications related to pain management and inflammation.

Mechanism of Action

The mechanism of action of 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and cell division. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Quinolone Derivatives: Other quinolone derivatives, such as ciprofloxacin and levofloxacin, are well-known for their antimicrobial properties.

4-Quinolone-3-Carboxamides: These compounds have been explored for their anti-tubercular, anti-proliferative, and anti-inflammatory potential.

Uniqueness

2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile stands out due to its unique structure, which allows for diverse chemical modifications and potential applications. Its methoxy group at the 8-position and the nitrile group at the acetonitrile moiety provide distinct reactivity patterns compared to other quinolone derivatives.

Biological Activity

2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂O₂, with a molecular weight of 218.22 g/mol. The compound features a quinoline backbone, characterized by a methoxy group at the 8-position and a cyano group attached to an acetic acid moiety. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The following table summarizes key findings on its antimicrobial properties:

| Pathogen | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Potent activity | |

| Gram-negative bacteria | Moderate activity | |

| Quinolone-resistant strains | Effective against MRSA | |

| Antifungal activity | Not extensively studied |

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens, making them promising candidates for developing new antimicrobial agents . The mechanism of action often involves inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication and cell division.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The following table presents findings related to its cytotoxic effects against different cancer cell lines:

In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin . The mechanism appears to involve modulation of prokaryotic type II topoisomerases and interference with cell signaling pathways, leading to apoptosis in cancer cells .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound, using the MTT assay against MCF-7 cells. Results indicated promising IC50 values that suggest strong anticancer potential .

- Mechanistic Studies : Further mechanistic evaluations revealed that compounds with similar structures could inhibit EGFR, a receptor involved in tumor growth and survival. This inhibition was associated with significant cytotoxicity against breast cancer cells .

- Antimicrobial Efficacy : Research on related quinoline compounds has shown effectiveness against quinolone-resistant bacteria, indicating that structural modifications at the C-8 position can enhance antibacterial properties while maintaining low toxicity profiles .

Q & A

Q. What methods are used to synthesize 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile, and what are their yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Koenigs-Knorr glycosylation. For example:

- Route 1 : Reaction of 8-methoxy-4-hydroxyquinoline with chloroacetonitrile in acetonitrile under basic conditions (e.g., cesium carbonate) yields the target compound. This method achieves ~60–75% yield .

- Route 2 : Hydrolysis of nitrile precursors (e.g., 2-(4-bromo-2-methoxyphenyl)acetonitrile) with NaOH in methanol/water at 80°C, followed by acidification, is a common step in related quinoline derivatives .

Q. Table 1: Synthesis Methods Comparison

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–C: 0.005 Å mean deviation) and confirms the quinoline-oxygen and nitrile group positions .

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks for methoxy (~δ 3.8 ppm) and quinolinone protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the nitrile carbon at ~δ 115 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₀N₂O₂: 214.0742; observed: 214.0745) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

Methodological Answer: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents:

- Acetonitrile : Primary solvent for reactions and crystallization .

- Dimethyl Sulfoxide (DMSO) : Used for biological assays (e.g., 10 mM stock solutions).

- Ethanol : Suitable for recrystallization at room temperature .

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| Acetonitrile | >50 | Synthesis, HPLC |

| DMSO | ~20 | In vitro assays |

| Ethanol | ~15 | Crystallization |

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to assess binding affinity to targets (e.g., anti-inflammatory enzymes). Docking scores correlate with experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB: -0.5) and CYP3A4 metabolism risks .

Key Finding : Substituents at the 8-methoxy position enhance metabolic stability but reduce solubility .

Q. How to resolve contradictions in reported bioactivity data for quinolinone derivatives?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. cytotoxic effects) arise from:

- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition for anti-inflammatory activity).

- Structural Analogues : Compare data from compounds with identical substitution patterns. For example, 2-(4-oxoquinolinyl) derivatives show 10-fold higher potency than 3-substituted analogues .

Recommendation : Validate activity across ≥3 independent assays and use positive controls (e.g., indomethacin for COX-2) .

Q. What strategies improve crystallinity for XRD analysis of hygroscopic derivatives?

Methodological Answer:

- Co-Crystallization : Add stabilizing agents (e.g., 1,2-diiodoethane) to reduce moisture sensitivity .

- Low-Temperature Data Collection : Conduct XRD at 100 K to minimize thermal motion artifacts .

- SHELX Refinement : Use SHELXL for high-resolution refinement (R factor <0.05) by integrating hydrogen atom positions from Fourier difference maps .

Case Study : A related quinolinone derivative achieved R factor = 0.088 using SHELXL with 293 K data .

Q. How to design SAR studies for nitrile-containing quinolinones?

Methodological Answer:

Q. Table 3: SAR Trends in Quinolinone Derivatives

| Modification | Activity Trend | Reference |

|---|---|---|

| 8-Methoxy | ↑ Anti-inflammatory | |

| Nitrile → Carboxylate | ↓ Cytotoxicity, ↑ solubility |

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Purification : Use preparative HPLC (C18 column, 70% acetonitrile/water) to isolate >95% purity .

- Byproduct Control : Monitor nitrile hydrolysis to carboxylic acid impurities via LC-MS .

- Yield Optimization : Replace Cs₂CO₃ with K₂CO₃ in acetonitrile to reduce cost without sacrificing yield (tested for analogous compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.